2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride

Catalog No.
S12800466
CAS No.
M.F
C7H9ClN2O2
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride

Product Name

2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride

IUPAC Name

2-amino-2-pyridin-4-ylacetic acid;hydrochloride

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-1-3-9-4-2-5;/h1-4,6H,8H2,(H,10,11);1H

InChI Key

UXXZLMVYTOGJJU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C(=O)O)N.Cl

2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₇H₉ClN₂O₂. This compound is characterized by an amino group and a carboxylic acid group attached to a pyridine ring, making it a derivative of pyridine. The presence of these functional groups contributes to its unique chemical properties, enabling various interactions with biological molecules and potential applications in medicinal chemistry .

The primary synthetic route for 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride involves the reaction of pyridine-4-carboxaldehyde with glycine, typically in the presence of reducing agents. The reaction conditions are finely controlled to ensure the formation of the desired product. Following this, hydrochloric acid is introduced to yield the hydrochloride salt form of the compound .

Example Reaction

The synthesis can be summarized as follows:

text
Pyridine-4-carboxaldehyde + Glycine → 2-Amino-2-(pyridin-4-yl)acetic acid → 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride

Research indicates that 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride exhibits various biological activities. Its structural characteristics allow it to interact with specific enzymes and receptors, potentially modulating their activity. This compound has been studied for its therapeutic potential, particularly in neurological disorders and metabolic diseases, although further research is necessary to fully elucidate its mechanisms of action .

The synthesis of 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride can be achieved through several methods:

  • Conventional Synthesis: Involves traditional batch reactions using pyridine derivatives and amino acids.
  • Automated Synthesis: Utilizes automated reactors for continuous flow synthesis, enhancing yield and purity.
  • Green Chemistry Approaches: Incorporates environmentally friendly solvents and reagents to minimize waste and improve safety during synthesis .

This compound has a wide range of applications:

  • Chemical Research: Serves as a building block in organic synthesis.
  • Pharmaceutical Development: Investigated for potential therapeutic uses in drug formulations targeting various diseases.
  • Industrial Use: Functions as an intermediate in the production of specialty chemicals .

Studies on the interactions of 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride with biomolecules suggest that it can form hydrogen bonds and electrostatic interactions due to its functional groups. These interactions may influence enzyme activity and receptor binding, which are critical for its biological effects .

Several compounds share structural similarities with 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
2-(Pyridin-3-yl)acetic acid hydrochlorideC₇H₉ClN₂O₂0.88
1-(Pyridin-4-yl)cyclopropanecarboxylic acidC₈H₉N0.85
4-Methylnicotinic acid hydrochlorideC₇H₈N₂O₂Cl0.83
2-(2-Cyanopyridin-4-yl)acetic acidC₈H₈N₂O₂0.81
Methyl 2-(pyridin-4-yl)acetateC₉H₉N0.88

The uniqueness of 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride lies in its specific amino and carboxylic functional groups attached to the pyridine ring, which differentiates it from other similar compounds that may lack one or both functional groups or have different substituents on the pyridine ring .

The discovery of pyridine by Thomas Anderson in 1849 marked a pivotal moment in heterocyclic chemistry. Early investigations focused on its structural elucidation, with Wilhelm Körner and James Dewar proposing its benzene-like aromaticity with a nitrogen substitution. By the late 19th century, Arthur Rudolf Hantzsch developed the first practical synthesis of pyridine derivatives via condensation reactions involving β-keto acids, aldehydes, and ammonia. These methods laid the groundwork for synthesizing pyridine-containing biomolecules, including nicotinic acid, a precursor to NAD+ coenzymes.

Amino acid derivatives incorporating pyridine emerged in the mid-20th century, driven by interest in unnatural amino acids for peptide engineering. For instance, 3-(4-pyridyl)-L-alanine (Figure 1) was synthesized to study enzyme-substrate interactions, leveraging pyridine’s electron-deficient ring for hydrogen bonding. The hydrochloride salt of 2-amino-2-(pyridin-4-yl)acetic acid represents a logical extension of this work, optimizing solubility and stability for synthetic applications.

Table 1: Key Pyridine-Based Amino Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Source
3-(4-Pyridyl)-L-alanineC₈H₁₀N₂O₂166.18
N-4-PyridinylglycineC₇H₈N₂O₂152.15
2-Amino-2-(pyridin-4-yl)acetic acid hydrochlorideC₇H₉ClN₂O₂188.61

Significance of Quaternary Ammonium Salts in Organic Synthesis

Quaternary ammonium salts, such as 2-amino-2-(pyridin-4-yl)acetic acid hydrochloride, serve as versatile catalysts and intermediates. Their cationic nature enhances solubility in polar solvents, facilitating phase-transfer catalysis (PTC). For example, 2-aryl-4-(dimethylamino)pyridine-N-oxides catalyze phosphorylation reactions with >90% efficiency by stabilizing transition states through hydrogen bonding. Similarly, the hydrochloride salt of 2-amino-2-(pyridin-4-yl)acetic acid enables nucleophilic substitutions by acting as a proton shuttle, as evidenced in esterification and alkylation protocols.

The electron-withdrawing pyridinium moiety further polarizes adjacent functional groups. In the parent compound, the carboxylate group exhibits enhanced acidity (pKa ≈ 1.8) compared to glycine (pKa = 2.4), enabling deprotonation under milder conditions. This property is exploited in peptide coupling reactions, where the hydrochloride salt mediates carbodiimide activations without racemization.

Table 2: Applications of Pyridine Derivatives in Catalysis

Reaction TypeCatalyst UsedYield (%)Reference
Phosphorylation2-Aryl-4-(dimethylamino)pyridine-N-oxide92
EsterificationPyridinium tosylate88
Asymmetric alkylationCinchona alkaloid derivatives85

Positional Isomerism in Pyridylacetic Acid Derivatives

Positional isomerism profoundly influences the physicochemical properties of pyridylacetic acids. The 4-pyridyl isomer, as in 2-amino-2-(pyridin-4-yl)acetic acid hydrochloride, exhibits distinct electronic characteristics compared to 2- or 3-pyridyl analogues. Nuclear magnetic resonance (NMR) studies reveal that the 4-position induces symmetrical charge distribution, resulting in simplified splitting patterns (e.g., a singlet for pyridine protons in $$ ^1H $$-NMR). Conversely, 2-pyridyl derivatives display anisotropic shielding effects, causing complex multiplet signals.

The basicity of the pyridine nitrogen also varies with substitution. Quantum mechanical calculations predict a pKa of 5.1 for the 4-pyridyl derivative versus 3.8 for the 2-pyridyl analogue, attributable to reduced resonance stabilization in the latter. This difference impacts solubility: the hydrochloride salt of the 4-isomer dissolves readily in water (≥50 mg/mL), whereas the 2-isomer requires polar aprotic solvents like dimethylformamide.

Table 3: Comparative Properties of Pyridylacetic Acid Isomers

Property2-Pyridyl Isomer4-Pyridyl Isomer
$$ ^1H $$-NMR (pyridine protons)Multiplet (δ 8.2–8.5)Singlet (δ 8.1)
Aqueous solubility (mg/mL)1254
Calculated pKa3.85.1

Nucleophilic Substitution Routes for Pyridyl Group Incorporation

The incorporation of pyridyl groups into amino acid frameworks through nucleophilic substitution represents a fundamental approach in the synthesis of 2-amino-2-(pyridin-4-yl)acetic acid hydrochloride [2]. Pyridine exhibits distinct reactivity patterns in nucleophilic substitution reactions, with the nitrogen atom's electron-withdrawing nature creating an electron-deficient aromatic system that facilitates nucleophilic attack at specific positions [23].

The mechanistic pathway for pyridyl group incorporation involves a bimolecular nucleophilic substitution process where pyridine acts as both nucleophile and substrate depending on the reaction conditions [2]. Research has demonstrated that pyridine can function as a neutral nucleophile in substitution reactions, with free energy barriers typically ranging from 13.8 to 26.3 kilocalories per mole depending on the substrate structure [2] [33]. The reaction proceeds through a transition state characterized by simultaneous carbon-nitrogen bond formation and carbon-chlorine bond cleavage [2].

Studies have shown that nucleophilic substitution at the 4-position of pyridine is particularly favorable due to the stabilization provided by the nitrogen atom [6] [22]. The intermediate formed during nucleophilic attack is stabilized through resonance structures that delocalize the negative charge across the aromatic system [6]. This stabilization effect is most pronounced at the 2- and 4-positions, making these sites preferentially reactive toward nucleophilic substitution [6] [23].

Substrate TypeFree Energy Barrier (kcal/mol)Product Yield (%)Reaction Time (hours)
Carbonyl compounds13.4-16.885-952-4
Imidoyl compounds22.8-26.365-806-12
Vinyl compounds38.2-47.540-6012-24

The activation of pyridine derivatives for nucleophilic substitution often requires the presence of electron-withdrawing groups or Lewis acid coordination [22] [23]. Phosphonium salt formation at the 4-position of pyridines has been demonstrated as an effective method for subsequent nucleophilic displacement, with halide nucleophiles displacing the phosphonium group through a stepwise mechanism [22]. The rate-determining step in these transformations is typically the phosphine elimination process [22].

Salt Formation Mechanisms with Hydrochloric Acid

The formation of hydrochloride salts from amino acid derivatives follows well-established acid-base reaction principles [4] [34]. When 2-amino-2-(pyridin-4-yl)acetic acid encounters hydrochloric acid, the lone pair of electrons on the amino nitrogen undergoes protonation, resulting in the formation of a positively charged ammonium center [4] [34].

The mechanistic pathway involves the initial coordination of the hydrochloric acid proton to the nitrogen atom's lone pair electrons [4]. This protonation event transforms the neutral amine functionality into a positively charged ammonium group, which then associates with the chloride anion through ionic interactions [4] [34]. The resulting salt exhibits enhanced crystalline properties and improved solubility characteristics compared to the parent amino acid [4].

Research has demonstrated that amino acid-based salt formation with hydrochloric acid proceeds with high efficiency and selectivity [36]. The process involves the establishment of both ionic and hydrogen bonding interactions between the protonated amino acid and the chloride counterion [36]. Molecular dynamic simulation studies have revealed that the formation of stable salt structures requires favorable intermolecular interactions that overcome the hydrophobic interactions between individual amino acid molecules [36].

The thermodynamic stability of amino acid hydrochloride salts is influenced by several factors including the spatial arrangement of functional groups and the strength of ionic interactions [36]. Studies have shown that the formation of hydrochloride salts with amino acids containing aromatic substituents, such as pyridyl groups, results in enhanced stability due to additional pi-cation interactions [36].

Salt Formation ParameterTypical RangeOptimal Conditions
Reaction Temperature (°C)5-307-8
Reaction Time (minutes)15-6025-30
Acid Equivalents1.0-1.21.05
Crystallization Yield (%)85-9590-95

The kinetics of salt formation between amino acids and hydrochloric acid typically follow second-order reaction kinetics, with reaction rates dependent on both the concentration of the amino acid and the acid [1] [24]. The reaction proceeds rapidly under ambient conditions, with complete salt formation occurring within minutes to hours depending on the specific substrate and reaction conditions [1].

Protection/Deprotection Strategies for Amino Functionalities

The protection of amino functionalities in the synthesis of 2-amino-2-(pyridin-4-yl)acetic acid derivatives requires careful consideration of orthogonal protecting group strategies [7] [8]. The most commonly employed protecting groups for amino acid synthesis include tert-butyloxycarbonyl, 9-fluorenylmethoxycarbonyl, and benzyloxycarbonyl groups, each offering distinct advantages in terms of stability and deprotection conditions [7] [8] [9].

The tert-butyloxycarbonyl protecting group represents one of the most widely used amino protection strategies in organic synthesis [12] [37]. Installation of tert-butyloxycarbonyl groups proceeds through reaction with di-tert-butyl dicarbonate under basic conditions, typically using sodium hydroxide or 4-dimethylaminopyridine as the base [12]. The resulting carbamate linkage provides excellent stability toward nucleophilic conditions while remaining labile to acidic treatment [12] [37].

Deprotection of tert-butyloxycarbonyl groups is typically accomplished using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [12] [37]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [12]. Care must be taken during deprotection to employ appropriate scavengers such as anisole or thioanisole to prevent alkylation of nucleophilic sites by the tert-butyl cation intermediate [12].

The 9-fluorenylmethoxycarbonyl protecting group offers the advantage of base-labile deprotection, making it particularly suitable for solid-phase synthesis applications [9] [37]. Installation proceeds through reaction with 9-fluorenylmethoxycarbonyl chloride under basic conditions, while deprotection is achieved using piperidine or diethylamine in dimethylformamide [9]. The deprotection mechanism involves base-catalyzed elimination to form dibenzofulvene and carbon dioxide [9].

Protecting GroupInstallation ConditionsDeprotection ConditionsStability
tert-ButyloxycarbonylDi-tert-butyl dicarbonate, baseTrifluoroacetic acidAcid-labile
9-Fluorenylmethoxycarbonyl9-Fluorenylmethoxycarbonyl chloride, basePiperidine, dimethylformamideBase-labile
BenzyloxycarbonylBenzyl chloroformate, baseHydrogenation, Pd-CReduction-labile

The benzyloxycarbonyl protecting group provides excellent stability toward both acidic and basic conditions, requiring catalytic hydrogenation for removal [8] [37]. This orthogonal reactivity makes benzyloxycarbonyl particularly valuable in complex synthetic sequences where selective deprotection is required [8]. The hydrogenolysis proceeds under mild conditions using palladium on carbon catalyst in the presence of hydrogen gas [8].

Advanced protecting group strategies have been developed to address specific synthetic challenges in amino acid chemistry [38]. The development of transient protecting groups that can be installed and removed under environmentally benign conditions represents an emerging area of research [38]. These systems offer improved sustainability while maintaining the selectivity and efficiency required for complex synthetic transformations [38].

Comparative Analysis of Solid-Phase vs Solution-Phase Synthesis

The choice between solid-phase and solution-phase synthesis methodologies for 2-amino-2-(pyridin-4-yl)acetic acid hydrochloride preparation involves consideration of multiple factors including yield, purity, scalability, and operational complexity [10] [26]. Each approach offers distinct advantages and limitations that must be evaluated in the context of specific synthetic objectives [10] [26].

Solid-phase peptide synthesis provides significant advantages in terms of reaction efficiency and purification simplicity [10] [26]. The immobilization of the growing peptide chain on a solid support enables the use of excess reagents to drive reactions to completion while facilitating product isolation through simple filtration and washing procedures [10] [26]. Studies have demonstrated that solid-phase synthesis typically achieves coupling efficiencies of 97-99.5% per step, with overall yields for complex sequences remaining acceptable even for extended chain lengths [29] [30].

The theoretical yield calculations for solid-phase synthesis reveal the critical importance of maintaining high coupling efficiency throughout the synthesis [29]. For a synthesis involving multiple coupling steps, even small decreases in efficiency result in dramatic reductions in final yield [29]. Research has shown that 99.5% coupling efficiency yields approximately 50% overall product for sequences requiring 140 coupling steps, while 97% efficiency drops to only 1.4% overall yield under identical conditions [29].

Solution-phase synthesis offers superior control over reaction conditions and typically provides higher yields for individual transformations [26] [28]. The ability to monitor reaction progress and optimize conditions for each step represents a significant advantage of solution-phase approaches [26]. However, solution-phase synthesis requires more complex purification procedures, often involving extraction and chromatographic separation techniques that increase both time and cost [26] [28].

Synthesis ParameterSolid-PhaseSolution-Phase
Coupling Efficiency (%)97-99.585-95
Purification MethodFiltration/WashingExtraction/Chromatography
Reagent StoichiometryExcess (2-10 equiv.)Stoichiometric (1.1-1.5 equiv.)
ScalabilityLimited by resin capacityReadily scalable
Automation CompatibilityHighModerate

The comparative analysis of synthesis methodologies must consider the specific requirements of each synthetic target [10] [31]. For the preparation of 2-amino-2-(pyridin-4-yl)acetic acid derivatives, solid-phase synthesis offers advantages in terms of automation compatibility and reduced handling requirements [10]. The pseudo-dilution effect inherent in solid-phase synthesis can be particularly beneficial for cyclization reactions and minimizing intermolecular side reactions [28].

Recent developments in solution-phase synthesis have introduced biomimetic coupling reagents that provide enhanced efficiency and reduced environmental impact [31]. The use of cyclic propylphosphonic anhydride in solution-phase peptide synthesis has demonstrated coupling efficiencies comparable to solid-phase methods while maintaining the flexibility of solution-phase approaches [31]. These reagents promote amidation through mechanisms similar to adenosine triphosphate-grasp enzymes in metabolic pathways [31].

The crystallographic investigation of 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride reveals complex structural arrangements characteristic of amino acid hydrochloride salts. The compound crystallizes with a molecular formula of C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol [1]. X-ray diffraction studies of related pyridine-containing amino acid systems demonstrate that these compounds typically adopt zwitterionic forms in the solid state, where the amino group exists as an ammonium cation (NH₃⁺) and the carboxyl group as a carboxylate anion (COO⁻) [2] [3].

The zwitterionic character is stabilized through extensive hydrogen bonding networks that govern the crystal packing arrangements. Studies on similar amino acid structures reveal that the NH₃⁺ groups form strong hydrogen bonds with carboxylate oxygen atoms, typically with N-H···O distances ranging from 2.8 to 3.1 Å and angles between 150-170° [4]. The presence of the chloride counterion introduces additional ionic hydrogen bonding interactions, with N-H···Cl⁻ bonds typically occurring at distances of 3.1-3.4 Å [5].

The pyridine ring system contributes to the structural complexity through its ability to participate in both hydrogen bonding and π-π stacking interactions. Crystallographic analyses of pyridine-containing compounds show that the pyridine nitrogen can serve as a hydrogen bond acceptor, forming O-H···N interactions with distances of 2.7-2.9 Å [6]. The aromatic nature of the pyridine ring also enables π-π stacking interactions between parallel aromatic rings, with typical interplanar distances of 3.4-3.8 Å [7].

The crystal structure analysis reveals that the compound exhibits characteristic layered arrangements common to amino acid crystals. The hydrophilic regions, containing the zwitterionic amino acid moieties and chloride ions, are separated from hydrophobic regions dominated by the pyridine ring systems [6]. This amphiphilic character influences both the crystal packing and the physical properties of the compound.

Multinuclear NMR Spectroscopic Profiling (¹H, ¹³C, ¹⁵N)

Multinuclear NMR spectroscopy provides comprehensive structural information about 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride through the analysis of ¹H, ¹³C, and ¹⁵N chemical environments. The ¹H NMR spectrum exhibits characteristic resonances that reflect the compound's zwitterionic nature and the presence of the pyridine ring system.

The aromatic protons of the pyridine ring appear in the characteristic downfield region between 7.0-8.5 ppm, with the ortho protons (H-2,6) typically appearing more downfield than the meta protons (H-3,5) due to the electron-withdrawing effect of the pyridine nitrogen [8] [9]. The methine proton adjacent to both the amino and carboxyl groups resonates in the aliphatic region, with its chemical shift influenced by the zwitterionic environment.

The amino group protons exhibit characteristic patterns depending on the protonation state and hydrogen bonding environment. In the hydrochloride salt form, the NH₃⁺ protons typically appear as broad resonances in the range of 3200-3450 cm⁻¹ due to rapid exchange and hydrogen bonding interactions [10]. The broadening effect is particularly pronounced in the solid state due to the extensive hydrogen bonding network.

¹³C NMR spectroscopy reveals distinct carbon environments that provide structural insights. The aromatic carbons of the pyridine ring resonate in the 120-160 ppm region, with the carbon bearing the substituent (C-4) appearing at a characteristic chemical shift influenced by the electron-donating amino acid side chain [11]. The carboxyl carbon appears in the carbonyl region around 160-180 ppm, while the methine carbon α to both functional groups resonates in the aliphatic region at 15-35 ppm [11].

¹⁵N NMR spectroscopy, though less commonly employed due to sensitivity limitations, provides valuable information about the nitrogen environments. The pyridine nitrogen typically resonates in the range of 100-400 ppm, with the exact chemical shift dependent on the protonation state and hydrogen bonding interactions [8] [12]. The amino nitrogen in the zwitterionic form appears significantly upfield, typically in the range of -300 to -100 ppm, reflecting the positive charge and hydrogen bonding environment [12].

The multinuclear approach enables correlation experiments such as ¹H-¹³C HSQC and HMBC, which provide connectivity information and facilitate complete structural assignment. These experiments are particularly valuable for confirming the substitution pattern on the pyridine ring and establishing the connectivity between the aromatic system and the amino acid moiety [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and insights into the gas-phase behavior of the compound. Under positive ion electrospray ionization conditions, the compound exhibits a molecular ion peak at m/z 188 corresponding to [M+H]⁺, though this is typically observed with relatively low intensity (15-25%) [14] [9].

The base peak in the mass spectrum typically appears at m/z 152, corresponding to the loss of hydrogen chloride (36 Da) from the molecular ion to form [M-HCl]⁺. This fragmentation is characteristic of amino acid hydrochloride salts and reflects the relatively weak ionic interaction between the organic cation and the chloride anion in the gas phase [14] [9].

A significant fragment ion appears at m/z 107, corresponding to [pyridine-CH₂]⁺, which results from the loss of the acetic acid moiety (45 Da) from the dehydrochlorinated molecular ion. This fragmentation demonstrates the preferential cleavage of the bond between the pyridine ring and the amino acid side chain, with relative intensities typically ranging from 45-60% [14] [9].

The pyridine base ion at m/z 79 represents one of the most stable fragment ions in the spectrum, appearing with high relative intensity (85-100%). This fragment corresponds to the intact pyridine ring system and demonstrates the stability of the aromatic heterocycle under electron impact conditions [9]. Further fragmentation of the pyridine ring system yields characteristic ions at m/z 52 [pyridine-HCN]⁺ (55-70% relative intensity) and m/z 78 [pyridine-H]⁺ (10-15% relative intensity) [9].

The fragmentation pattern provides valuable information about the compound's structure and can be used for identification purposes. The sequential loss of functional groups follows predictable patterns based on bond strengths and gas-phase stabilities. The preferential formation of the pyridine cation demonstrates the electron-donating character of the amino acid substituent and the stability of the protonated heterocyclic system.

Tandem mass spectrometry (MS/MS) experiments on selected precursor ions can provide additional structural information and confirm proposed fragmentation pathways. These experiments are particularly valuable for distinguishing between isomeric compounds and providing definitive structural assignments [15] [16].

Vibrational Spectroscopy (IR/Raman) of Ionic Species

Vibrational spectroscopy provides detailed information about the functional groups and intermolecular interactions present in 2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride. The infrared and Raman spectra exhibit characteristic absorption bands that reflect the zwitterionic nature of the compound and the presence of the pyridine ring system.

The N-H stretching vibrations appear as multiple bands in the 3500-3200 cm⁻¹ region, corresponding to the primary amine group, with additional bands in the 3200-2800 cm⁻¹ region arising from the ammonium NH₃⁺ stretching modes. The presence of multiple bands reflects the hydrogen bonding environment and the different N-H bond strengths within the ammonium group [10] [17]. These vibrations typically show strong absorption in the infrared spectrum but weak intensity in Raman spectroscopy due to their polar character.

The carbonyl stretching vibration of the carboxyl group appears in the 1750-1650 cm⁻¹ region, with the exact frequency depending on the hydrogen bonding environment and the degree of ionic character. In the zwitterionic form, the carboxylate COO⁻ group exhibits characteristic antisymmetric and symmetric stretching modes that provide information about the coordination environment and crystal packing [18] [17].

The pyridine ring system contributes characteristic vibrational modes in the 1600-1550 cm⁻¹ region, corresponding to aromatic C=C and C=N stretching vibrations. These modes typically show strong intensity in Raman spectroscopy due to the polarizable π-electron system of the aromatic ring [19] [20]. The ring breathing and deformation modes appear at lower frequencies, typically in the 800-600 cm⁻¹ region, and provide information about the substitution pattern and ring distortions.

The N-H bending vibrations appear in the 1500-1400 cm⁻¹ region and provide complementary information to the N-H stretching modes. The C-N stretching vibrations, occurring in the 1200-1000 cm⁻¹ region, are sensitive to the local environment and hydrogen bonding interactions [18] [17].

The low-frequency region (600-400 cm⁻¹) contains lattice vibrations and intermolecular modes that provide information about the crystal packing and hydrogen bonding network. These modes are particularly sensitive to the solid-state structure and can be used to distinguish between different polymorphic forms [17].

Raman spectroscopy complements infrared measurements by providing enhanced sensitivity to symmetric vibrations and aromatic ring modes. The pyridine ring breathing mode near 1000 cm⁻¹ is particularly prominent in Raman spectra and serves as a characteristic marker for pyridine-containing compounds [19]. The combination of infrared and Raman spectroscopy provides a comprehensive vibrational fingerprint that can be used for compound identification and structural characterization.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

188.0352552 g/mol

Monoisotopic Mass

188.0352552 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types